molecular formula C10H12O3 B3283333 (2S,3S)-3-Hydroxy-2-methyl-3-phenylpropanoic acid CAS No. 76549-02-5

(2S,3S)-3-Hydroxy-2-methyl-3-phenylpropanoic acid

Cat. No.: B3283333
CAS No.: 76549-02-5
M. Wt: 180.2 g/mol
InChI Key: JWISPMMVFLKFMW-CBAPKCEASA-N
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Description

(2S,3S)-3-Hydroxy-2-methyl-3-phenylpropanoic acid is an organic compound with a chiral center, making it an important molecule in stereochemistry. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-3-Hydroxy-2-methyl-3-phenylpropanoic acid typically involves the asymmetric reduction of a precursor compound. One common method is the reduction of a β-ketoester using a chiral catalyst. For example, carbonyl reductase from Lactobacillus fermentum can be used to catalyze the asymmetric reduction of 2-chloro-β-ketoesters to form (2S,3S)-2-chloro-3-hydroxy esters .

Industrial Production Methods

Industrial production methods for this compound often involve biocatalysis due to its efficiency and environmental friendliness. The use of engineered bacteria containing specific enzymes, such as carbonyl reductase, allows for high substrate concentration and product yield, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-3-Hydroxy-2-methyl-3-phenylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form different alcohols or hydrocarbons.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-phenyl-2-methylpropanoic acid.

    Reduction: Formation of 3-phenyl-2-methylpropanol.

    Substitution: Formation of 3-chloro-2-methyl-3-phenylpropanoic acid.

Scientific Research Applications

(2S,3S)-3-Hydroxy-2-methyl-3-phenylpropanoic acid has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S,3S)-3-Hydroxy-2-methyl-3-phenylpropanoic acid involves its interaction with specific enzymes and receptors in biological systems. The hydroxyl group and chiral centers play a crucial role in its binding affinity and specificity. The compound can act as an inhibitor or activator of certain enzymes, influencing various metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,3S)-3-Hydroxy-2-methyl-3-phenylpropanoic acid is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its chiral centers make it valuable in asymmetric synthesis and as a chiral ligand in catalysis.

Properties

IUPAC Name

(2S,3S)-3-hydroxy-2-methyl-3-phenylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7(10(12)13)9(11)8-5-3-2-4-6-8/h2-7,9,11H,1H3,(H,12,13)/t7-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWISPMMVFLKFMW-CBAPKCEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](C1=CC=CC=C1)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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